molecular formula C11H8N2O2 B12153949 N-(2-oxoquinolin-3-ylidene)acetamide

N-(2-oxoquinolin-3-ylidene)acetamide

Cat. No.: B12153949
M. Wt: 200.19 g/mol
InChI Key: SAGZICATWYSSHK-UHFFFAOYSA-N
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Description

N-(2-oxoquinolin-3-ylidene)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes a quinoline ring system with an acetamide group attached, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoquinolin-3-ylidene)acetamide can be achieved through several methods. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide using the Sonogashira cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and copper iodide in a solvent such as tetrahydrofuran (THF) and dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoquinolin-3-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

N-(2-oxoquinolin-3-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxoquinolin-3-ylidene)acetamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins involved in cellular processes such as apoptosis. For example, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxoquinolin-3-ylidene)acetamide stands out due to its specific structure, which combines the quinoline ring with an acetamide group. This unique combination contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

N-(2-oxoquinolin-3-ylidene)acetamide

InChI

InChI=1S/C11H8N2O2/c1-7(14)12-10-6-8-4-2-3-5-9(8)13-11(10)15/h2-6H,1H3

InChI Key

SAGZICATWYSSHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C=C2C=CC=CC2=NC1=O

Origin of Product

United States

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